

Introduction: The Structural Significance of a Versatile Heterocycle

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Compound of Interest

Compound Name: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine
CAS No.: 870863-00-6
Cat. No.: B3161566

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In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among them, **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** stands out as a particularly valuable scaffold. Its unique architecture, combining the electron-rich pyrazole ring with the electron-deficient pyridine moiety, makes it a versatile building block for synthesizing complex molecules with tailored electronic and steric properties. It is frequently employed as a ligand in the development of metal-organic frameworks (MOFs) and as a key intermediate in the synthesis of pharmacologically active agents.^{[1][2][3]}

Given its pivotal role, the unambiguous structural confirmation and purity assessment of **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** are paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. It provides a non-destructive, highly sensitive method to probe the chemical environment of every proton in the molecule, offering a unique fingerprint of its structure, conformation, and purity.^{[4][5]} This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with practical, field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Architecture and Proton Environments

To interpret the ^1H NMR spectrum, one must first understand the molecule's structure and the distinct electronic environments of its protons. The molecule consists of a pyridine ring linked at the 4-position to the 4-position of a 1-methylpyrazole ring.

Figure 1. Structure of **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** with proton labeling.

The key to predicting the ^1H NMR spectrum lies in recognizing the five distinct proton environments:

- Pyridine Protons ($\text{H}2'/\text{H}6'$): These protons are ortho to the electron-withdrawing nitrogen atom. This position results in significant deshielding, causing their signals to appear at a high chemical shift (downfield) in the aromatic region.^[6]
- Pyridine Protons ($\text{H}3'/\text{H}5'$): These protons are meta to the ring nitrogen. They are less deshielded than their ortho counterparts and will thus resonate at a relatively lower chemical shift (upfield).
- Pyrazole Proton ($\text{H}5$): This proton is adjacent to the N-methylated nitrogen. Its chemical environment is influenced by both nitrogen atoms in the ring.
- Pyrazole Proton ($\text{H}3$): This proton is adjacent to the nitrogen linked to the pyridine ring. The electronic properties of the attached pyridine ring will influence its resonance.
- N-Methyl Protons (N-CH_3): These three protons are attached to a nitrogen atom within the aromatic pyrazole ring. They are chemically equivalent and will produce a single, sharp signal.

Chapter 2: Spectral Prediction and Interpretation

A standard ^1H NMR spectrum provides four critical pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).^[7] Based on the analysis of analogous structures and established principles of NMR spectroscopy, we can predict the spectrum of **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** with high confidence.^{[4][8][9][10]}

Chemical Shift (δ) and Integration

The chemical shift indicates the electronic environment of a proton. Protons in electron-poor (deshielded) environments resonate at higher ppm values (downfield), while those in electron-rich (shielded) environments appear at lower ppm values (upfield).^[11]

Proton Label	Predicted Chemical Shift (δ , ppm)*	Integration	Rationale
H2', H6'	8.55 - 8.65	2H	Strongly deshielded by the adjacent electron-withdrawing pyridine nitrogen.
H3', H5'	7.40 - 7.50	2H	Aromatic protons meta to the pyridine nitrogen; less deshielded than H2'/H6'.
H5	7.95 - 8.05	1H	Aromatic proton on the pyrazole ring, influenced by two nitrogen atoms.
H3	7.75 - 7.85	1H	Aromatic proton on the pyrazole ring, slightly shielded relative to H5.
N-CH ₃	3.90 - 4.00	3H	Methyl group attached to a nitrogen atom in a heteroaromatic system.

*Predicted for CDCl₃ solvent. Shifts may vary depending on the solvent and spectrometer frequency.

Multiplicity and Coupling Constants (J)

Multiplicity, or the splitting pattern of a signal, reveals the number of neighboring protons. This is governed by the $n+1$ rule, where 'n' is the number of equivalent adjacent protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the split lines and is a measure of the magnetic interaction between coupled protons.

Proton Label	Predicted Multiplicity	Coupling Constant (J, Hz)	Explanation
H2', H6'	Doublet (d)	${}^3J \approx 5.0 - 6.0$ Hz	Each proton is coupled to one adjacent proton (H3' or H5'). This is a typical ortho-coupling in a pyridine ring.[12]
H3', H5'	Doublet (d)	${}^3J \approx 5.0 - 6.0$ Hz	Each proton is coupled to one adjacent proton (H2' or H6'). The J value will be identical to that of the H2'/H6' doublet.
H5	Singlet (s)	N/A	No adjacent protons to couple with. Long-range coupling is typically not resolved.
H3	Singlet (s)	N/A	No adjacent protons to couple with.
N-CH ₃	Singlet (s)	N/A	No adjacent protons.

This combination of chemical shifts, integrations, and multiplicities provides a unique and robust fingerprint. The presence of two doublets integrating to 2H each in the aromatic region, two singlets integrating to 1H each, and a singlet integrating to 3H in the upfield region is a self-validating system for confirming the structure of **4-(1-Methyl-1H-pyrazol-4-yl)pyridine**.^[5]

Chapter 3: Experimental Protocol for Data

Acquisition

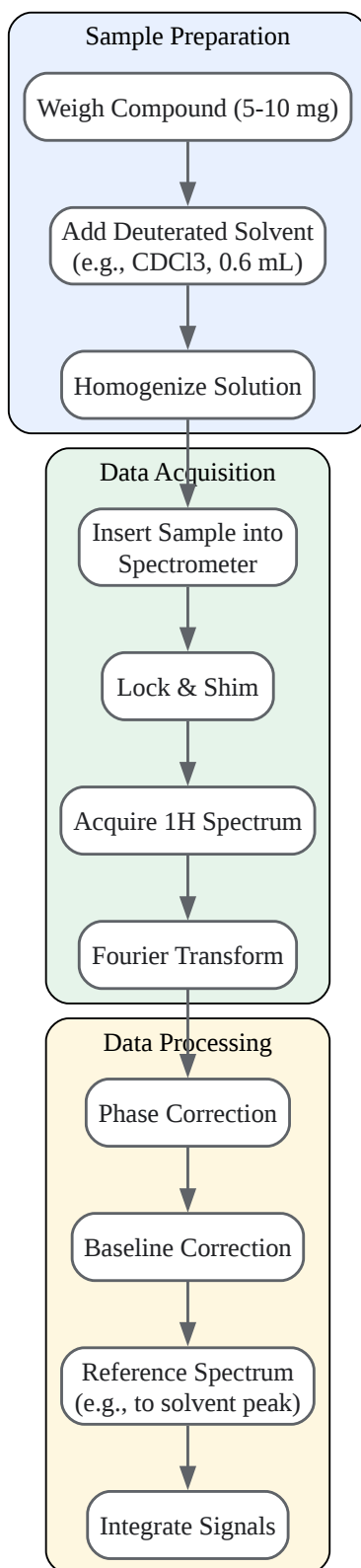
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details a field-proven methodology for the ^1H NMR analysis of the title compound.

Sample Preparation

- **Analyte Weighing:** Accurately weigh approximately 5-10 mg of **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** directly into a clean, dry NMR tube.
- **Solvent Selection & Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent.
 - **Causality:** Chloroform-d (CDCl_3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak ($\delta \sim 7.26$ ppm). For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual water and solvent peaks are more prominent.[8]
- **Internal Standard:** The residual solvent peak is often sufficient for referencing. However, for precise quantitative analysis (qNMR), a known amount of an internal standard like tetramethylsilane (TMS) can be added ($\delta = 0.00$ ppm).
- **Homogenization:** Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
- **Filtering (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube. This prevents distortion of the magnetic field homogeneity (shimming).

NMR Spectrometer Workflow

The following diagram illustrates a typical workflow for data acquisition on a modern NMR spectrometer.



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